5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-3-phenyl-2,1-benzoxazole
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Overview
Description
The compound 5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-3-phenyl-2,1-benzoxazole is a complex organic molecule that features a combination of imidazole, azetidine, and benzoxazole moieties. These structural components are known for their significant roles in medicinal chemistry and pharmaceutical applications due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-3-phenyl-2,1-benzoxazole typically involves multi-step organic reactions. The process begins with the preparation of the imidazole derivative, followed by the formation of the azetidine ring, and finally, the coupling with the benzoxazole moiety. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-3-phenyl-2,1-benzoxazole: can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The azetidine ring can be reduced to form different derivatives.
Substitution: The benzoxazole moiety can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the azetidine ring could produce azetidine derivatives with different functional groups .
Scientific Research Applications
5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-3-phenyl-2,1-benzoxazole: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-3-phenyl-2,1-benzoxazole involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The azetidine and benzoxazole moieties can interact with biological membranes and proteins, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Known for their broad range of biological activities.
Azetidine derivatives: Studied for their potential therapeutic applications.
Benzoxazole derivatives: Investigated for their antimicrobial and anticancer properties
Uniqueness
5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-3-phenyl-2,1-benzoxazole: is unique due to its combination of three different pharmacophores, which may result in synergistic effects and enhanced biological activity compared to individual components .
Properties
Molecular Formula |
C22H20N4O2 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone |
InChI |
InChI=1S/C22H20N4O2/c1-15-23-9-10-25(15)12-16-13-26(14-16)22(27)18-7-8-20-19(11-18)21(28-24-20)17-5-3-2-4-6-17/h2-11,16H,12-14H2,1H3 |
InChI Key |
YHLZNRBOULNGHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CC2CN(C2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Origin of Product |
United States |
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